molecular formula C9H7N5 B8475303 5-(1H-tetrazol-1-yl)-1H-indole

5-(1H-tetrazol-1-yl)-1H-indole

Cat. No. B8475303
M. Wt: 185.19 g/mol
InChI Key: OQVLGTCXBCXQJN-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

To a stirring solution of 1H-indol-5-amine (0.6 g, 4.52 mmol) in acetic acid (9 mL), sodium azide (0.42 g, 6.2 mmol) and triethoxy ethane (1.0 mL, 6.2 mmol) were added and stirred at 100° C. for 3 h. The reaction was brought to room temperature and stirred for 10-12 h. The reaction was quenched with saturated NaHCO3 and the mixture was extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous NaSO4 and concentrated in vacuo. Resultant residue was purified by flash column chromatography to yield 5-(1H-tetrazol-1-yl)-1H-indole. (0.174 g, 21%); MS: 186 (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[N-:11]=[N+:12]=[N-:13].[Na+].[CH2:15](OC(OCC)(OCC)C)C>C(O)(=O)C>[N:10]1([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[NH:1][CH:2]=[CH:3]3)[CH:15]=[N:13][N:12]=[N:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)N
Name
Quantity
0.42 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 10-12 h
Duration
11 (± 1) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Resultant residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(N=NN=C1)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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